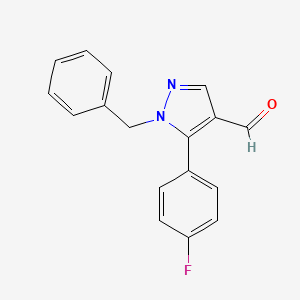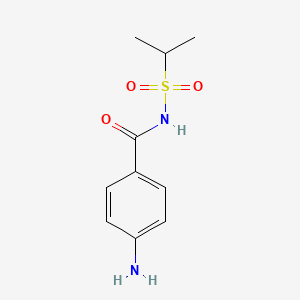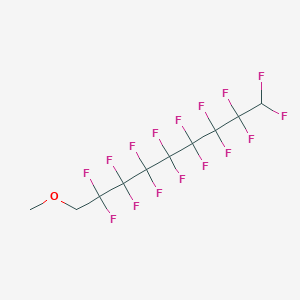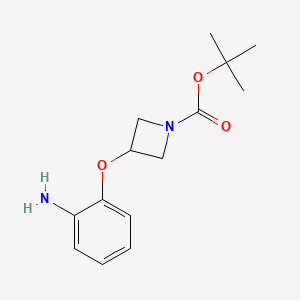
1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a fluorophenyl group, and an aldehyde functional group attached to the pyrazole ring
準備方法
The synthesis of 1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with benzyl bromide and an appropriate aldehyde to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反応の分析
1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cycloaddition: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes
作用機序
The mechanism of action of 1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorophenyl group suggests potential interactions with enzymes or receptors that recognize aromatic compounds. The aldehyde group may also play a role in forming covalent bonds with biological molecules, leading to various biological effects .
類似化合物との比較
1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
Methyl 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: This compound has a carboxylate group instead of an aldehyde group, which may affect its reactivity and biological activity.
1-Benzyl-5-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione:
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds have a triazole ring and a formyl group, which may result in different reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
特性
分子式 |
C17H13FN2O |
|---|---|
分子量 |
280.30 g/mol |
IUPAC名 |
1-benzyl-5-(4-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13FN2O/c18-16-8-6-14(7-9-16)17-15(12-21)10-19-20(17)11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
InChIキー |
CFLOABIMJXZKCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)


![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)


![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)






